

# physicochemical properties of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde

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## Compound of Interest

Compound Name: 4'-Methylsulfanyl-biphenyl-4-carbaldehyde

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## An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde

For inquiries into advanced intermediates, this guide serves as a foundational document for researchers, medicinal chemists, and professionals in drug development. It details the core physicochemical properties, synthesis, and analytical characterization of **4'-Methylsulfanyl-biphenyl-4-carbaldehyde**.

## Introduction

The biphenyl scaffold is a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.<sup>[1]</sup> The strategic introduction of functional groups onto this core structure allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. **4'-Methylsulfanyl-biphenyl-4-carbaldehyde** is one such derivative, incorporating a versatile carbaldehyde group, a prime handle for subsequent synthetic modifications, and a methylsulfanyl (thioether) moiety. The thioether is of particular interest as it can be oxidized to the corresponding sulfoxide or sulfone, providing a powerful tool to modulate polarity, solubility, and metabolic stability in drug discovery programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a robust synthetic protocol based on established palladium-catalyzed cross-coupling reactions, and details the analytical methodologies required for its unambiguous characterization.

## Section 1: Chemical Identity and Physicochemical Properties

Precise identification and understanding of core physical properties are paramount for the effective use of any chemical intermediate in a research and development setting.

### Chemical Identifiers

Property	Value	Source
IUPAC Name	4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde	-
CAS Number	221018-02-6	[2]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> OS	[2]
Molecular Weight	228.31 g/mol	[2]
Canonical SMILES	<chem>CS1=CC=C(C=C1)C2=CC=C(C=C2)C=O</chem>	-
InChI Key	Not readily available	-

### Physical and Chemical Properties

The experimental data for **4'-Methylsulfanyl-biphenyl-4-carbaldehyde** is not extensively published. The properties below are a combination of available data and expert predictions based on structurally analogous compounds, such as 4-biphenylcarboxaldehyde and 4'-methylbiphenyl-4-carboxaldehyde.

Property	Value / Observation	Justification / Source
Appearance	Predicted: White to off-white crystalline solid or powder.	Based on analogs like 4-biphenylcarboxaldehyde and 4'-methylbiphenyl-4-carboxaldehyde.[3][4]
Melting Point	Not experimentally determined in cited literature. For comparison, 4-biphenylcarboxaldehyde melts at 57-59 °C.	[5]
Boiling Point	Not experimentally determined in cited literature. For comparison, 4-biphenylcarboxaldehyde boils at 184 °C / 11 mmHg.	[5]
Solubility	Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water.	Based on the largely nonpolar biphenyl structure and solubility of related compounds.

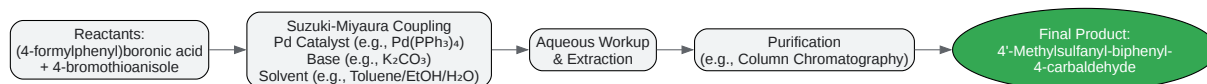
## Section 2: Synthesis and Mechanistic Insights

The formation of the C-C bond between the two phenyl rings is the crucial step in synthesizing biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its exceptional functional group tolerance, mild reaction conditions, and high yields.[6][7]

### Recommended Synthetic Approach: Suzuki-Miyaura Coupling

This pathway involves the palladium-catalyzed reaction between an arylboronic acid (or its ester) and an aryl halide. For the synthesis of the title compound, the most logical precursors

are (4-formylphenyl)boronic acid and 4-bromothioanisole.



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*General workflow for the synthesis of the target compound.*

## Detailed Experimental Protocol

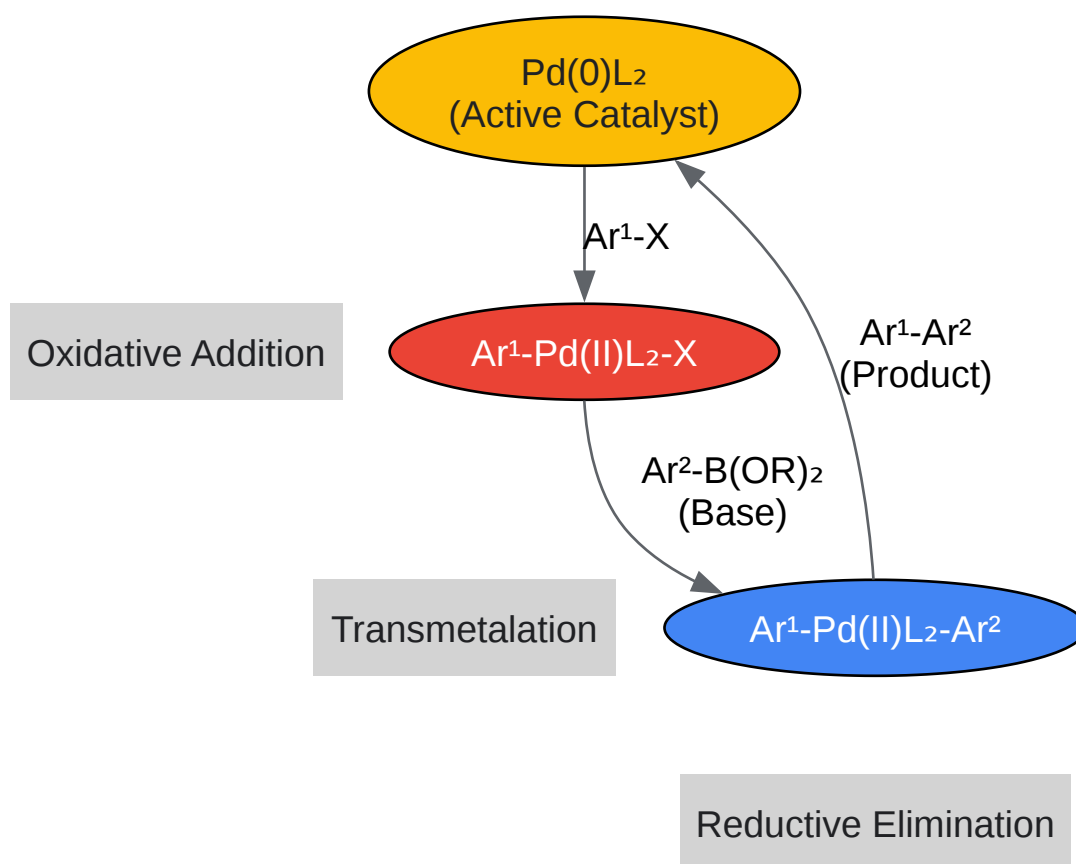
This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-formylphenyl)boronic acid (1.2 equivalents), potassium carbonate ( $K_2CO_3$ , 3.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0),  $Pd(PPh_3)_4$ , 0.03 equivalents).
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- **Reagent Addition:** Under a positive pressure of inert gas, add 4-bromothioanisole (1.0 equivalent) followed by the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **4'-Methylsulfanyl-biphenyl-4-carbaldehyde**.

## Mechanistic Causality: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which efficiently forms the biaryl bond while regenerating the active catalyst.[7]



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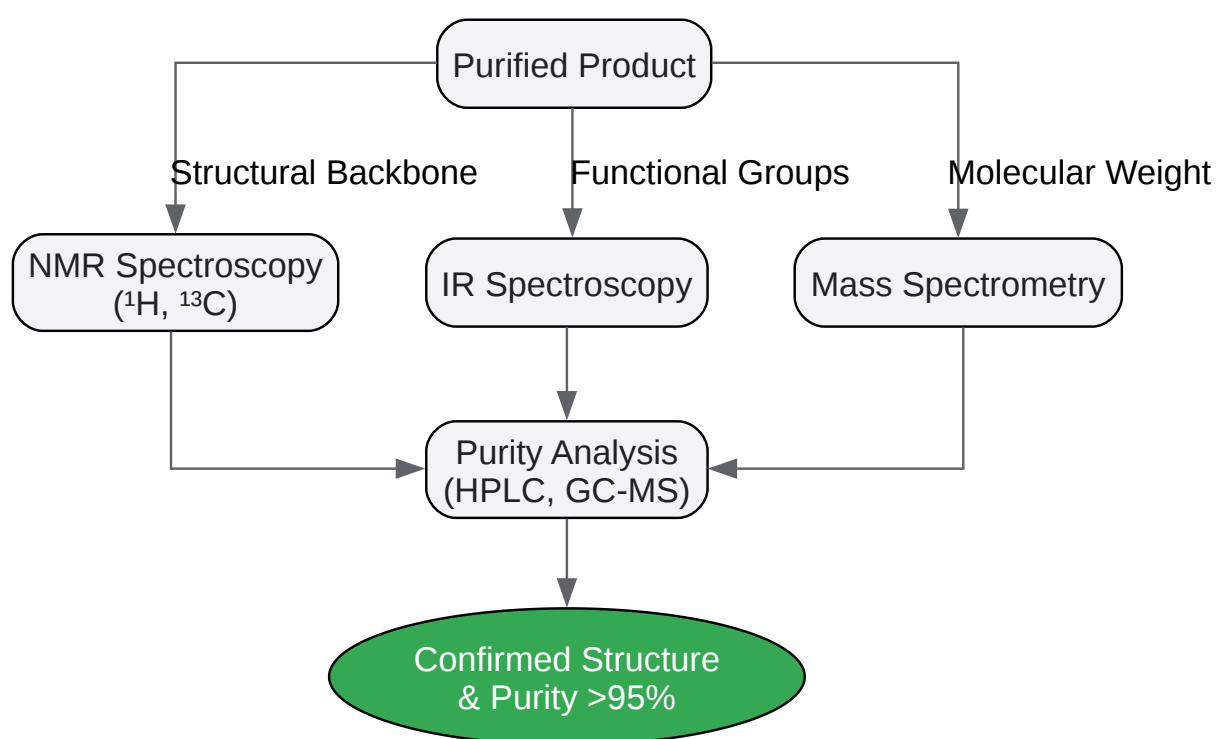
*The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (4-bromothioanisole) bond, forming a Pd(II) intermediate.
- Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 4-formylphenyl moiety) to the palladium center, displacing the halide.

- Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the final biphenyl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

## Section 3: Spectroscopic Characterization and Analysis

Unambiguous structural confirmation and purity assessment are critical. A combination of NMR, IR, and MS provides a self-validating system for characterization.



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*A comprehensive analytical workflow for product validation.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Below are the predicted chemical shifts ( $\delta$ ) in ppm, referenced against TMS, for a CDCl<sub>3</sub> solution.

Predicted <sup>1</sup>H NMR Spectrum:

- ~10.05 ppm (singlet, 1H): The aldehyde proton (-CHO), highly deshielded.[4][8]
- ~7.95 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.
- ~7.70 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.
- ~7.55 ppm (doublet, 2H): Aromatic protons ortho to the methylsulfanyl group.
- ~7.30 ppm (doublet, 2H): Aromatic protons meta to the methylsulfanyl group.
- ~2.50 ppm (singlet, 3H): The methyl protons of the methylsulfanyl group (-SCH<sub>3</sub>).

Predicted <sup>13</sup>C NMR Spectrum:

- ~192.0 ppm: Aldehyde carbonyl carbon.[4]
- ~147.0 - 135.0 ppm: Quaternary aromatic carbons and the aromatic carbon attached to the sulfur.
- ~130.0 - 126.0 ppm: Aromatic C-H carbons.
- ~15.5 ppm: Methyl carbon of the methylsulfanyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3050-3030	C-H Stretch	Aromatic C-H
~2920	C-H Stretch	Methyl (-CH <sub>3</sub> )
~2820, ~2720	C-H Stretch (Fermi doublet)	Aldehyde (O=C-H)
~1705	C=O Stretch	Aldehyde Carbonyl
~1600, ~1480	C=C Stretch	Aromatic Ring
~700-600	C-S Stretch	Thioether (C-S)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion ( $M^+$ ): A prominent peak is expected at  $m/z \approx 228$ , corresponding to the molecular weight of the compound.
- Key Fragments:
  - $m/z$  199: Loss of the aldehyde group ( $-CHO$ ).
  - $m/z$  181: Loss of the methylsulfanyl group ( $-SCH_3$ ).

## Section 4: Reactivity and Potential Applications

The true value of **4'-Methylsulfanyl-biphenyl-4-carbaldehyde** lies in its potential as a versatile building block.

- Aldehyde Moiety: The aldehyde is a gateway to numerous transformations, including:
  - Oxidation to the corresponding carboxylic acid.
  - Reduction to a benzyl alcohol.
  - Reductive amination to form various amine derivatives.
  - Wittig reactions for carbon chain extensions.
  - Formation of Schiff bases by condensation with primary amines.
- Methylsulfanyl Moiety: The thioether group is not merely a placeholder. It can be selectively oxidized to a sulfoxide ( $-SOCH_3$ ) or a sulfone ( $-SO_2CH_3$ ). This transformation is a common strategy in medicinal chemistry to:
  - Increase polarity and aqueous solubility.
  - Introduce a hydrogen bond acceptor.



- Modulate the electronic properties of the aromatic ring.
- Alter the metabolic profile of a potential drug candidate.

Given these features, this compound is an excellent starting material for the synthesis of novel compounds in agrochemical research, materials science (e.g., for organic light-emitting diodes), and particularly in the development of pharmaceuticals targeting a wide array of diseases.<sup>[9][10]</sup>

## Conclusion

**4'-Methylsulfonyl-biphenyl-4-carbaldehyde** is a high-value chemical intermediate characterized by its privileged biphenyl core and dual functional handles. While detailed experimental data is sparse, its properties can be reliably predicted from analogous structures. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling protocols. The analytical techniques outlined herein provide a clear path for its rigorous characterization, ensuring its quality and suitability for advanced applications in chemical and pharmaceutical research.

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